molecular formula C5H12N2O B14638979 1,4-Oxazepin-4(5H)-amine, tetrahydro- CAS No. 55793-63-0

1,4-Oxazepin-4(5H)-amine, tetrahydro-

Cat. No.: B14638979
CAS No.: 55793-63-0
M. Wt: 116.16 g/mol
InChI Key: MFBDFUFOGYJPGR-UHFFFAOYSA-N
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Description

1,4-Oxazepin-4(5H)-amine, tetrahydro- is a seven-membered heterocyclic compound containing one oxygen and one nitrogen atom within a partially saturated ring system. The tetrahydro designation indicates that four hydrogen atoms are added to the parent oxazepine structure, resulting in a saturated or partially saturated ring (Figure 1).

Key structural features:

  • Ring system: 1,4-Oxazepine (oxygen at position 1, nitrogen at position 4).
  • Saturation: Tetrahydro modification reduces ring strain and increases stability.
  • Functional groups: Amine group at position 4, enabling hydrogen bonding and interactions with biological targets.

Properties

CAS No.

55793-63-0

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

1,4-oxazepan-4-amine

InChI

InChI=1S/C5H12N2O/c6-7-2-1-4-8-5-3-7/h1-6H2

InChI Key

MFBDFUFOGYJPGR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOC1)N

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Tandem C–N Coupling/C–H Carbonylation

A robust method for constructing the 1,4-oxazepine core involves copper-catalyzed tandem C–N coupling and C–H carbonylation. In this approach, aryl halides react with primary amines under a carbon dioxide atmosphere, facilitated by a Cu(I)/Cu(III) catalytic cycle. For example, allyl halides and phenylamine derivatives undergo sequential coupling and cyclization to yield benzo-fused oxazepines. While initially applied to benzoxazepines, this method can be adapted for non-aromatic analogs by substituting allyl halides with aliphatic precursors. Key advantages include moderate yields (60–75%) and functional group tolerance, though substrate specificity remains a limitation.

Organocatalytic Enantioselective Synthesis

β-Hydroxyaminoaldehydes, prepared via MacMillan’s asymmetric organocatalytic 1,4-addition, serve as precursors for oxazepinones. The sequence involves:

  • Enantioselective addition : N-Boc-O-TBS-hydroxylamine reacts with α,β-unsaturated aldehydes using a chiral imidazolidinone catalyst (e.g., (2R,5R)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one).
  • Alkyne addition and oxidation : Propargyl alcohols are oxidized to ynones, which undergo 7-endo-dig cyclization upon TBS deprotection.
  • Reductive N–O bond cleavage : Oxazepinones are reduced with Zn/HOAc to yield 2,3-dihydropyridin-4(1H)-ones, followed by Boc deprotection to access the amine.

This method achieves enantiomeric excess (ee) >90% and accommodates diverse substituents (Table 1).

Table 1. Substrate Scope for Organocatalytic Synthesis

Yield (%) ee (%)
n-Pr Ph 60 92
n-Pr 4-CF₃C₆H₄ 78 89
n-Pr Thiophen-3-yl 88 91

Baylis-Hillman Reaction-Based Cyclization

The Baylis-Hillman reaction enables efficient access to oxazepinones via aldol-like condensation. α-Amino alcohols react with aldehydes in the presence of DABCO, forming intermediates that cyclize under acidic conditions. For instance, 2-(2-nitrobenzyloxy)ethylamine derivatives undergo intramolecular lactamization to yieldoxazepin-7-ones. Subsequent nitro reduction (H₂/Pd-C) or reductive amination introduces the amine functionality. While yields are moderate (50–65%), this method benefits from operational simplicity and scalability.

Intramolecular Cyclization of Amino Alcohols

Amino alcohols serve as direct precursors for tetrahydro-1,4-oxazepin-4(5H)-amine. For example, (R)-3-amino-5-methyl-2,3-dihydrobenzo[b]oxazepin-4(5H)-one is synthesized via:

  • Nitro reduction : 2-Nitrobenzaldehyde derivatives are reduced to amines using SnCl₂/HCl.
  • Lactam formation : The resultant amine undergoes HATU-mediated cyclization to form the oxazepine ring.

This method achieves 50–70% yields but requires stringent control over reaction conditions to avoid epimerization.

Chiral Brønsted Acid-Catalyzed Desymmetrization

Enantioselective synthesis is achievable via chiral phosphoric acid (CPA)-catalyzed desymmetrization of oxetane amines. For example, (R)-CPA-2 catalyzes the cyclization of N-benzyloxetan-3-amine derivatives to yield 1,4-benzoxazepines with up to 92% ee. Key steps include:

  • Oxetane activation : CPA facilitates ring-opening via hydrogen bonding.
  • 6-endo-trig cyclization : Forms the seven-membered ring with high stereocontrol.

Table 2. Optimization of CPA-Catalyzed Synthesis

Catalyst Yield (%) ee (%)
(R)-CPA-1 35 0
(R)-CPA-2 72 86
(R)-CPA-3 58 45

Reductive Amination and Lactamization

A two-step strategy combines reductive amination with lactamization:

  • Reductive amination : Ketones or aldehydes react with primary amines (e.g., NaBH₃CN/MeOH) to form secondary amines.
  • Lactamization : The amine undergoes base-mediated cyclization (e.g., K₂CO₃/DMF) to form the oxazepine ring.

This method is versatile but may require protecting groups to prevent over-alkylation.

Solid-Phase Synthesis

Adapting combinatorial approaches, poly(ethylene glycol) (PEG)-supported synthesis enables rapid library generation. For example, Wang resin-bound anthranilic esters react with primary amines under microwave irradiation, yielding 1,4-oxazepines after cleavage. While primarily used for benzodiazepines, this method is adaptable to aliphatic systems via substrate modification.

Chemical Reactions Analysis

Types of Reactions

1,4-Oxazepin-4(5H)-amine, tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1,4-Oxazepin-4(5H)-amine, tetrahydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Oxazepin-4(5H)-amine, tetrahydro- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Analogues

The following table compares 1,4-Oxazepin-4(5H)-amine, tetrahydro- with structurally related compounds:

Compound Name Core Structure Key Functional Groups Biological Activity References
1,4-Oxazepin-4(5H)-amine, tetrahydro- 1,4-Oxazepine (saturated) Amine (-NH₂) at position 4 Potential BACE inhibition (hypothesized)
Dibenz[b,f][1,4]oxazepin-11(10H)-one Dibenzo-fused oxazepine Ketone (-C=O) at position 11 Anti-inflammatory, analgesic
Tacrine (1,2,3,4-Tetrahydroacridin-9-amine) Acridine core Amine (-NH₂) at position 9 Acetylcholinesterase inhibition (Alzheimer’s)
Chlordiazepoxide 1,4-Benzodiazepine Chlorine (-Cl), methylamine (-NCH₃) Anxiolytic, sedative
(R)-2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine Benzazepine Amine (-NH₂) at position 5 Dopamine receptor modulation (research stage)

Key Differences :

  • The tetrahydro-oxazepine’s saturated ring improves metabolic stability compared to aromatic benzodiazepines.
  • The amine group’s position (4 vs. 5 in benzazepines) influences target selectivity.
Pharmacological and Physicochemical Properties
Parameter 1,4-Oxazepin-4(5H)-amine, tetrahydro- Chlordiazepoxide Tacrine
Molecular Weight (g/mol) 162.23 (analogue from ) 299.2 198.3
LogP ~1.5 (estimated) 2.8 3.1
Solubility Moderate in polar solvents Low (lipophilic) Poor aqueous solubility
Biological Target BACE1/BACE2 (hypothesized) GABAₐ receptor Acetylcholinesterase

Notable Findings:

Q & A

What are the key synthetic routes for 1,4-oxazepin-4(5H)-amine, tetrahydro- in academic research?

Basic
The synthesis typically involves cyclization of precursor amines with carbonyl-containing intermediates. For example, oxazepine derivatives are often synthesized via nucleophilic substitution or ring-closing reactions using reagents like ethylene oxide derivatives. A common approach involves reacting tetrahydro-oxazepine intermediates with protected amines under controlled pH conditions to avoid side reactions .

Advanced
Advanced methods focus on stereochemical control. For instance, asymmetric catalysis or chiral auxiliaries can be employed to synthesize enantiopure forms, as seen in related tetrahydro-oxazepine derivatives (e.g., (4aS,9aR)-configured compounds in ). Computational modeling (DFT) is increasingly used to predict reaction pathways and optimize yields, particularly for avoiding racemization during ring closure .

How can researchers characterize the stereochemistry of 1,4-oxazepin-4(5H)-amine derivatives?

Basic
Basic characterization includes NMR (¹H and ¹³C) to identify proton environments and coupling constants indicative of ring conformation. X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated for structurally similar compounds like tetrahydroindeno-oxazines .

Advanced
Advanced studies combine vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) with density functional theory (DFT) to resolve complex stereochemical ambiguities. For example, highlights the use of VCD to assign configurations in tetrahydro-oxazepine analogs, which can be adapted for this compound .

What safety protocols are critical when handling 1,4-oxazepin-4(5H)-amine, tetrahydro-?

Basic
Standard protocols include:

  • Use of PPE (gloves, goggles, lab coats).
  • Ventilation in fume hoods to prevent inhalation.
  • Segregation of waste for professional disposal, as recommended for structurally similar amines in and .

Advanced
Toxicity profiling is essential for novel derivatives. While limited data exist for this compound, analogs like tetrahydro-benzazepines ( ) show potential neurotoxicity. Researchers should conduct in vitro assays (e.g., mitochondrial toxicity screening) and adhere to REACH guidelines for hazard classification .

How can contradictory data in synthetic yields be resolved?

Basic
Contradictions often arise from varying reaction conditions (e.g., solvent polarity, temperature). Systematic optimization using design of experiments (DoE) can identify critical parameters. For example, ’s patent emphasizes temperature control in cyclization steps to improve reproducibility .

Advanced
Mechanistic studies using in situ NMR or mass spectrometry can track intermediate formation and identify side reactions. For instance, competing pathways (e.g., over-oxidation or dimerization) in tetrahydro-oxazepine synthesis can be mitigated by adjusting catalyst loadings or reaction times .

What computational tools are effective for predicting reactivity and stability?

Advanced
DFT-based tools (e.g., Gaussian, ORCA) model transition states and thermodynamics of key steps like ring closure. Molecular dynamics simulations predict solvation effects, which are critical for polar intermediates. ’s use of DFT to validate stereochemical assignments provides a framework for this compound .

How do structural modifications impact biological activity?

Advanced
Structure-activity relationship (SAR) studies require targeted substitutions. For example:

  • Adding electron-withdrawing groups to the oxazepine ring (e.g., CF₃) enhances metabolic stability, as seen in trifluoromethyl-naphthyridine analogs ().
  • Modifying the amine substituent can alter receptor binding affinity, as demonstrated in benzodiazepine derivatives () .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced
Key issues include:

  • Purification : Chromatography may be impractical; alternative methods like crystallization (e.g., succinate salt formation in ) improve scalability.
  • Reagent compatibility : Transitioning from lab-scale reagents (e.g., LiAlH₄) to safer, bulk alternatives (e.g., NaBH₄ with catalysts) is critical .

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